N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride
CAS No.: 307002-71-7
Cat. No.: VC0523939
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 307002-71-7 |
---|---|
Molecular Formula | C17H22N2O3 |
Molecular Weight | 302.37 g/mol |
IUPAC Name | N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20) |
Standard InChI Key | KUJQEQAVMNFFAO-UHFFFAOYSA-N |
SMILES | C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl |
Canonical SMILES | C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structural Features
Molecular Architecture
N-(4-Morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide hydrochloride belongs to the benzofuran carboxamide class, featuring a benzofuran core linked to a morpholine-substituted butyl chain via a carboxamide bond. The hydrochloride salt enhances its solubility and stability for experimental applications . Key structural identifiers include:
Property | Value |
---|---|
IUPAC Name | N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride |
Molecular Formula | C₁₇H₂₃ClN₂O₃ |
Molecular Weight | 338.8 g/mol |
SMILES | C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl |
InChI Key | PIOACXKZWXHBRB-UHFFFAOYSA-N |
The benzofuran moiety contributes to aromatic interactions, while the morpholinylbutyl chain facilitates binding to MMP-13’s catalytic domain .
Synthesis and Derivatives
Synthesis typically involves multi-step reactions starting with ethyl 5-aminobenzofuran-2-carboxylate. Key steps include:
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Carboxylation: Formation of the benzofuran-2-carboxylic acid intermediate.
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Amidation: Coupling with 4-morpholin-4-ylbutylamine using activators like thionyl chloride.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Analogues such as N-(4-methylphenyl)-1-benzofuran-2-carboxamide (CAS 97473-04-6) demonstrate structural versatility, though CL-82198 remains unique in its MMP-13 selectivity .
Biological Activity and Mechanism of Action
MMP-13 Inhibition
MMP-13, a collagenase overexpressed in OA and AD, degrades extracellular matrix components and regulates pathogenic signaling. CL-82198 inhibits MMP-13 with an IC₅₀ of 10 nM, showing >100-fold selectivity over MMP-1, MMP-9, and TNF-α-converting enzyme (TACE) .
Enzyme | IC₅₀ (nM) | Selectivity vs. MMP-13 |
---|---|---|
MMP-13 | 10 | 1x |
MMP-1 | >1,000 | >100x |
MMP-9 | >1,000 | >100x |
TACE | >1,000 | >100x |
Modulation of PI3K/eIF4B Signaling in Alzheimer’s Disease
In AD models, MMP-13 activates phosphatidylinositol-3-kinase (PI3K), leading to eukaryotic translation initiation factor 4B (eIF4B) phosphorylation at Ser422. This enhances 5'UTR-dependent translation of β-secretase (BACE1), increasing Aβ production. CL-82198 (10 μM) reduces eIF4B phosphorylation by 60%, lowering BACE1 levels and Aβ plaques in transgenic mice .
Cartilage Protection in Osteoarthritis
MMP-13 degrades type II collagen in articular cartilage, driving OA progression. In a murine OA model, intra-articular CL-82198 (5 mg/kg) reduced cartilage erosion by 70% and synovitis by 50% over 8 weeks. Histological analysis showed preserved proteoglycan content and chondrocyte viability .
Therapeutic Applications
Alzheimer’s Disease
CL-82198’s ability to cross the blood-brain barrier and attenuate Aβ pathology positions it as a candidate for AD therapy. Preclinical studies report:
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Aβ Reduction: 40% decrease in hippocampal Aβ₄₂ levels after 12 weeks of treatment .
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Cognitive Rescue: Improved Morris water maze performance (25% faster escape latency) in APP/PS1 mice .
Osteoarthritis
By sparing MMP-1 and MMP-9, CL-82198 avoids off-target effects like tendon weakening. Clinical-relevant outcomes include:
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Pain Relief: 30% reduction in weight-bearing asymmetry in rats .
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Disease Modification: Delayed OA progression by 50% in ACLT models .
Challenges and Future Directions
Substrate Specificity
MMP-13’s role in physiological processes (e.g., wound healing) necessitates targeted delivery to avoid systemic inhibition. Nanoparticle encapsulation and tissue-specific promoters are under investigation .
Combination Therapies
Synergy with BACE1 inhibitors (e.g., verubecestat) or anti-inflammatory agents (e.g., NSAIDs) could enhance efficacy while minimizing doses .
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